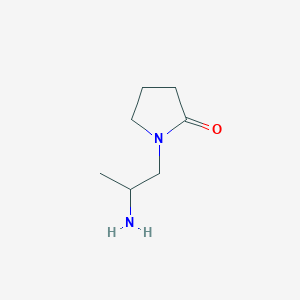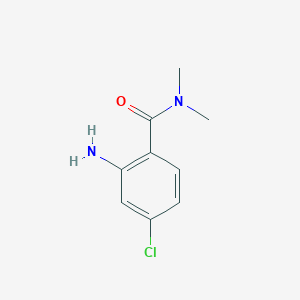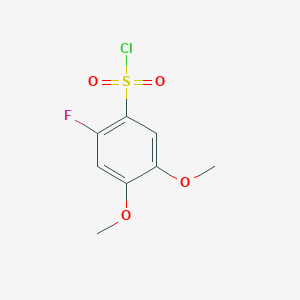
1-(2-Aminopropyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Aminopropyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.20 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(2-Aminopropyl)pyrrolidin-2-one” is 1S/C7H14N2O/c1-6(8)5-9-4-2-3-7(9)10/h6H,2-5,8H2,1H3 . This indicates that the molecule consists of a pyrrolidin-2-one ring with an aminopropyl group attached.Physical And Chemical Properties Analysis
“1-(2-Aminopropyl)pyrrolidin-2-one” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Drug Development
1-(2-Aminopropyl)pyrrolidin-2-one is a compound that features a pyrrolidine ring, which is a versatile scaffold in drug discovery . The pyrrolidine ring is a five-membered lactam (a cyclic amide) that is non-planar and can adopt various conformations due to pseudorotation. This flexibility allows it to mimic the three-dimensional structure of peptide bonds, making it valuable in the design of peptide mimetics. Its presence in a compound can significantly affect the compound’s stereochemistry, which is crucial for the interaction with biological targets.
Biological Activity Profiling
The pyrrolidine ring system, to which 1-(2-Aminopropyl)pyrrolidin-2-one belongs, is often explored for its biological activity. It can be used to synthesize bioactive molecules with target selectivity, including derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds have been studied for various pharmacological activities, and the pyrrolidine ring’s stereogenicity plays a key role in their biological profiles .
Spermidine Catabolism Study
1-(2-Aminopropyl)pyrrolidin-2-one has been identified as a product of spermidine catabolism. Studying its formation and role in this process can provide insights into the metabolic pathways of polyamines, which are vital for cell growth and differentiation .
Synthesis of Bioactive Molecules
The compound is used in the synthesis of bioactive molecules, particularly in the formation of pyrrolidones, which are valuable intermediates in the production of pharmaceuticals. The synthesis conditions and the specific substrates used for the formation of pyrrolidones can vary, highlighting the compound’s versatility in chemical synthesis .
Safety and Hazards
This compound is associated with certain hazards. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for “1-(2-Aminopropyl)pyrrolidin-2-one” are not mentioned in the available resources, pyrrolidine derivatives are of great interest in drug discovery. They allow for efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Mecanismo De Acción
Target of Action
It is known to be a derivative of polyamines , which are recognized for their substantial roles in various biological systems, including growth and proliferation of mammalian cells .
Mode of Action
Polyamines are known to interact with DNA, RNA, and proteins, influencing cell growth and proliferation .
Biochemical Pathways
1-(2-Aminopropyl)pyrrolidin-2-one is a product of spermidine catabolism . It is formed from aldehyde derivatives, namely 4-amino-(aminopropyl)-butyraldehyde and 3-amino-(amino-butyl)-propionaldehyde. These aldehyde derivatives are further oxidized to N-(3-aminopropyl)pyrrolidin-2-one by the action of aldehyde dehydrogenase .
Pharmacokinetics
As a small molecule with a molecular weight of 1422 , it is likely to have good bioavailability.
Result of Action
As a derivative of polyamines, it may have similar effects, such as influencing cell growth and proliferation .
Propiedades
IUPAC Name |
1-(2-aminopropyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(8)5-9-4-2-3-7(9)10/h6H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQRJFRBBMWDKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299110 |
Source


|
| Record name | 1-(2-Aminopropyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopropyl)pyrrolidin-2-one | |
CAS RN |
388630-76-0 |
Source


|
| Record name | 1-(2-Aminopropyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388630-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Aminopropyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)





![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)




![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)